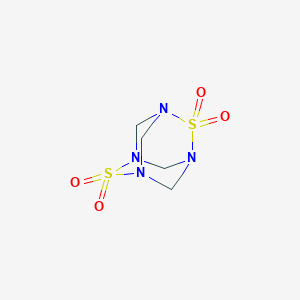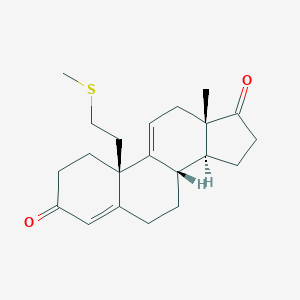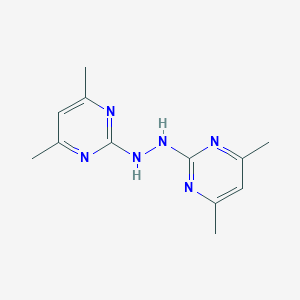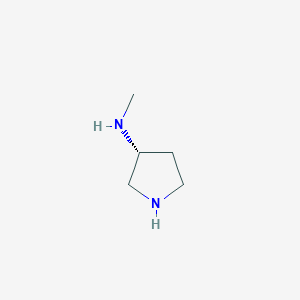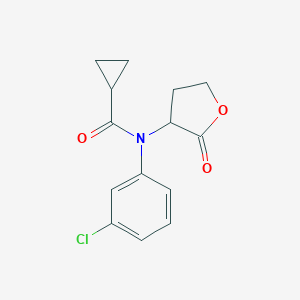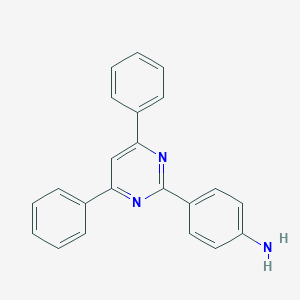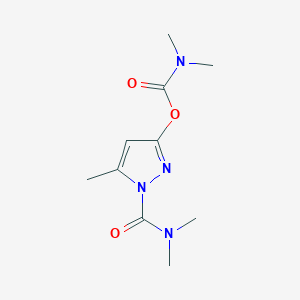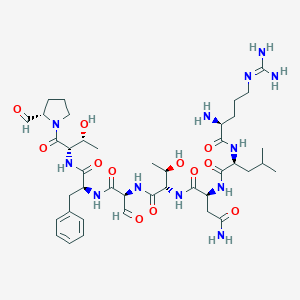
Cyclo(atsptpal)
Übersicht
Beschreibung
Cyclo(atsptpal) is a cyclic peptide composed of amino acids arranged in a specific sequence. This compound is of significant interest due to its unique structural properties and potential applications in various scientific fields. The cyclic nature of Cyclo(atsptpal) imparts stability and resistance to enzymatic degradation, making it a promising candidate for therapeutic and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclo(atsptpal) can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The cyclization of the linear peptide is achieved through the formation of a peptide bond between the terminal amino and carboxyl groups. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond.
Industrial Production Methods: In an industrial setting, the production of Cyclo(atsptpal) can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of large quantities of the cyclic peptide. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclo(atsptpal) undergoes various chemical reactions, including:
Oxidation: The oxidation of specific amino acid residues within the peptide can lead to the formation of disulfide bonds, enhancing the stability of the cyclic structure.
Reduction: Reduction reactions can break disulfide bonds, potentially altering the conformation and activity of the peptide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used under mild conditions to oxidize thiol groups to disulfides.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products: The major products of these reactions depend on the specific modifications introduced. For example, oxidation can result in the formation of disulfide-bridged peptides, while substitution reactions can yield peptides with enhanced functional properties.
Wissenschaftliche Forschungsanwendungen
Cyclo(atsptpal) has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study peptide cyclization and stability.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a therapeutic agent due to its stability and resistance to enzymatic degradation, making it suitable for drug development.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of Cyclo(atsptpal) involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure allows for a high degree of specificity and affinity for these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes. The exact mechanism depends on the specific application and target of the peptide.
Vergleich Mit ähnlichen Verbindungen
Cyclo(aspartyl-aspartyl): Another cyclic di-amino acid peptide with a six-membered ring structure.
Cyclo(phenylalanyl-phenylalanyl): A cyclic peptide with aromatic side chains, offering different stability and reactivity profiles.
Uniqueness: Cyclo(atsptpal) is unique due to its specific amino acid sequence and cyclic structure, which confer distinct stability and functional properties. Compared to other cyclic peptides, Cyclo(atsptpal) may exhibit enhanced resistance to enzymatic degradation and improved bioactivity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-formylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,3-dioxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64N12O12/c1-21(2)16-27(47-34(59)26(42)13-8-14-46-41(44)45)35(60)49-29(18-31(43)58)37(62)51-32(22(3)56)39(64)50-30(20-55)38(63)48-28(17-24-10-6-5-7-11-24)36(61)52-33(23(4)57)40(65)53-15-9-12-25(53)19-54/h5-7,10-11,19-23,25-30,32-33,56-57H,8-9,12-18,42H2,1-4H3,(H2,43,58)(H,47,59)(H,48,63)(H,49,60)(H,50,64)(H,51,62)(H,52,61)(H4,44,45,46)/t22-,23-,25+,26+,27+,28+,29+,30+,32+,33+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEDHMKXUIQJEP-SIDKUONNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C=O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C=O)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C=O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C=O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64N12O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70159317 | |
| Record name | Cyclo(atsptpal) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70159317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
917.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135329-52-1 | |
| Record name | Cyclo(atsptpal) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135329521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclo(atsptpal) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70159317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


